molecular formula C8H5F3O3 B6616384 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid CAS No. 1214332-27-0

2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid

Cat. No.: B6616384
CAS No.: 1214332-27-0
M. Wt: 206.12 g/mol
InChI Key: WJTKXNLXTXQKQI-UHFFFAOYSA-N
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Description

Significance of Alpha-Hydroxy Acids and Fluorinated Aromatic Compounds in Contemporary Chemical Synthesis

Alpha-hydroxy acids (AHAs) are a class of carboxylic acids characterized by a hydroxyl group attached to the alpha-carbon atom. This structural feature imparts unique reactivity and properties, making them valuable building blocks in organic synthesis. wikipedia.org AHAs, such as glycolic acid and mandelic acid, are precursors in the synthesis of various more complex molecules. wikipedia.org Their ability to undergo a range of chemical transformations, including oxidation, esterification, and polymerization, has led to their use in diverse applications, from the production of biodegradable polymers to their well-known use in the cosmetics industry. wikipedia.org

Fluorinated aromatic compounds have also become indispensable in modern chemistry, particularly in medicinal chemistry and materials science. nih.govresearchgate.net The introduction of fluorine atoms into an aromatic ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govbohrium.com The trifluoromethyl group (-CF3), in particular, is known for its strong electron-withdrawing nature, which can significantly influence the reactivity and biological activity of a compound. nih.gov This has led to the incorporation of trifluoromethyl and trifluorophenyl groups in a wide array of pharmaceuticals. nih.gov

Research Context and Scope of 2-Hydroxy-2-(2,3,4-trifluorophenyl)acetic Acid

This compound, a trifluorinated derivative of mandelic acid, combines the key features of both AHAs and fluorinated aromatic compounds. While specific research on this particular isomer is not widely documented, the investigation of similar fluorinated mandelic acid derivatives provides a valuable research context. For instance, derivatives of mandelic acid are explored for their potential preservative and therapeutic actions. The synthesis of new mandelic acid derivatives is an active area of research. nih.gov

Given the known applications of its parent compounds, it can be hypothesized that this compound could be a target for synthesis in several areas:

Medicinal Chemistry: As a potential building block for novel therapeutic agents. The trifluorinated phenyl ring could enhance metabolic stability and cell permeability of a parent drug molecule.

Materials Science: As a component in the development of new polymers or functional materials where the fluorine content could impart desirable properties such as thermal stability or specific optical characteristics.

Asymmetric Synthesis: As a chiral building block or a resolving agent for the separation of enantiomers, a common application for mandelic acid and its derivatives.

The table below summarizes the key properties of related fluorinated phenylacetic and mandelic acid compounds, offering a glimpse into the potential characteristics of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Properties/Applications
4-Fluoromandelic acid C8H7FO3170.14A fluorinated derivative of mandelic acid. nih.gov
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid C9H7F3O3220.147A trifluoromethyl-substituted mandelic acid derivative. matrix-fine-chemicals.com
2,3,4-Trifluorophenylacetic acid C8H5F3O2190.12A related trifluorinated phenylacetic acid.

Historical Development and Evolution of Research on Related Trifluorophenylacetic Acid Derivatives

The exploration of organofluorine chemistry began to gain significant momentum in the mid-20th century. researchgate.netnih.gov The unique properties conferred by fluorine led to a surge in the synthesis and study of fluorinated organic compounds. Trifluoroacetic acid, one of the simplest perfluorinated carboxylic acids, has been widely used in organic synthesis since its discovery. researchgate.net

In recent decades, research into more complex fluorinated molecules, such as trifluorophenylacetic acid derivatives, has intensified. A significant driver for this has been the pharmaceutical industry. For example, 2,4,5-trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes. This has spurred the development of various synthetic routes to access these valuable intermediates.

The historical development in this area has been characterized by:

Early exploratory synthesis: Initial efforts focused on developing methods to selectively introduce fluorine atoms and trifluoromethyl groups onto aromatic rings.

Application-driven research: The discovery of the potent biological activity of certain fluorinated compounds led to more targeted synthesis of specific isomers and derivatives.

Process optimization: As the industrial demand for compounds like 2,4,5-trifluorophenylacetic acid grew, research efforts were directed towards developing more efficient, scalable, and cost-effective synthetic methods.

While the specific history of this compound remains to be documented in mainstream scientific literature, its lineage can be traced back to these broader trends in organofluorine chemistry and the enduring interest in the versatile alpha-hydroxy acid scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTKXNLXTXQKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxy 2 2,3,4 Trifluorophenyl Acetic Acid

Conventional and Established Synthetic Routes

Traditional approaches to synthesizing α-hydroxy acids, including 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid, typically rely on robust and well-documented chemical reactions. These methods are often prioritized for their reliability and scalability, forming the foundation for producing the basic molecular structure.

Condensation Reactions in the Formation of the Alpha-Hydroxy Acid Moiety

Condensation reactions are fundamental in carbon-carbon bond formation and are pivotal in constructing the α-hydroxy acid framework. sigmaaldrich.com A prevalent and classic method for synthesizing α-hydroxy acids from an aldehyde precursor is the cyanohydrin reaction. wikipedia.org This two-step process begins with the addition of a cyanide source to the carbonyl group of an aldehyde, followed by the hydrolysis of the resulting nitrile group.

For the synthesis of this compound, the process would start with 2,3,4-trifluorobenzaldehyde (B65282). chemimpex.com The reaction involves the nucleophilic addition of a cyanide ion (from sources like HCN, NaCN, or KCN) to the electrophilic carbonyl carbon of the aldehyde. This forms an intermediate cyanohydrin, 2-hydroxy-2-(2,3,4-trifluorophenyl)acetonitrile. The subsequent step involves the acid- or base-catalyzed hydrolysis of the nitrile functional group (-CN) into a carboxylic acid group (-COOH), yielding the final α-hydroxy acid product. wikipedia.org

Table 1: General Steps for Cyanohydrin Synthesis of this compound

StepReactionReagents & ConditionsIntermediate/Product
1Cyanohydrin Formation2,3,4-Trifluorobenzaldehyde, NaCN/HCN, pH 9-102-Hydroxy-2-(2,3,4-trifluorophenyl)acetonitrile
2Nitrile HydrolysisStrong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), HeatThis compound

Another approach involves aldol-type condensation reactions, though these are more commonly used for creating β-hydroxy carbonyl compounds, they can be adapted for α-hydroxy acid synthesis. sigmaaldrich.comacs.org

Nucleophilic Addition Approaches to the Carbonyl Precursor

The synthesis of the target molecule is critically dependent on nucleophilic addition to the carbonyl group of its precursor, 2,3,4-trifluorobenzaldehyde. The trifluoromethyl groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. nih.govchemimpex.com

The quintessential example remains the addition of the cyanide ion, as detailed previously. The mechanism involves the attack of the negatively charged carbon of the cyanide nucleophile on the partially positive carbonyl carbon. This is followed by the protonation of the resulting alkoxide oxygen, typically by water or a weak acid, to form the cyanohydrin.

Other synthetic pathways for α-hydroxy acids also hinge on nucleophilic addition. For instance, the reaction of dilithiated carboxylic acids with oxygen, followed by an aqueous workup, represents another route. wikipedia.org However, the most direct and common nucleophilic addition strategy for this specific target involves the formation and subsequent hydrolysis of the cyanohydrin intermediate derived from 2,3,4-trifluorobenzaldehyde. chemimpex.com

Asymmetric and Stereoselective Synthesis Strategies

For applications where a specific stereoisomer of this compound is required, such as in pharmaceuticals, asymmetric synthesis methods are employed. These strategies aim to produce the molecule in an enantioenriched form, controlling the three-dimensional arrangement of atoms around the chiral center.

Chiral Auxiliary-Mediated Approaches to Enantioenriched this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product.

In the synthesis of α-hydroxy acids, a common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to a glyoxylic acid derivative. nih.gov The resulting chiral substrate can then undergo a diastereoselective reaction with an organometallic reagent, like a 2,3,4-trifluorophenyl Grignard or organolithium reagent. The steric hindrance provided by the auxiliary directs the incoming nucleophile to attack from a specific face, leading to the preferential formation of one diastereomer. The final step is the cleavage of the auxiliary to release the enantioenriched this compound. acs.orgnih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey Features
Evans OxazolidinonesAldol (B89426) reactions, AlkylationsForms a rigid chelated transition state, providing high diastereoselectivity.
PseudoephedrineAlkylation of amidesForms a crystalline product, often allowing for easy purification of the desired diastereomer. nih.gov
CamphorsultamDiels-Alder reactions, AlkylationsOffers excellent stereocontrol and is highly crystalline.
(S)-(-)-1-PhenylethylamineAsymmetric resolutions, Amide alkylationsReadily available and cost-effective.

Organocatalytic Asymmetric Synthesis Pathways

Organocatalysis utilizes small organic molecules to catalyze chemical reactions enantioselectively, avoiding the use of metal-based catalysts. chemistryviews.org This field has provided powerful tools for the asymmetric synthesis of α-hydroxy acids.

A prominent organocatalytic strategy is the asymmetric cyanation of aldehydes. rsc.org This involves reacting 2,3,4-trifluorobenzaldehyde with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMS-CN), in the presence of a chiral organocatalyst. Catalysts like chiral Schiff bases, peptides, or cinchona alkaloid derivatives can effectively control the facial selectivity of the cyanide addition to the aldehyde, leading to the formation of an enantioenriched cyanohydrin. chemistryviews.org Subsequent hydrolysis of the cyanohydrin provides the desired enantiomer of this compound.

Table 3: Representative Organocatalysts for Asymmetric Cyanation of Aldehydes

Catalyst TypeExample CatalystTypical SubstrateReported Enantiomeric Excess (ee)
Peptide-basedH-Pro-DMePro-DGln-NH₂ derivativeAromatic AldehydesOften >90%
Schiff Base (Ti-complex)Salen-type ligandsAromatic AldehydesUp to 99%
Cinchona AlkaloidQuinine or Quinidine derivativesAromatic Aldehydes80-98%
Chiral Primary AmineDiarylsilyl-protected aminesα-Branched AldehydesUp to 99% rsc.org

Metal-Catalyzed Enantioselective Methodologies

Metal-catalyzed reactions offer highly efficient and selective routes to chiral molecules. For the synthesis of enantioenriched this compound, a primary strategy is the asymmetric hydrogenation of a prochiral α-keto acid or ester precursor. rsc.org

This method involves the synthesis of ethyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate, which is then reduced to the corresponding α-hydroxy ester using molecular hydrogen and a chiral transition metal catalyst. Complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, such as BINAP or DuPhos, are commonly used. rsc.org The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the ketone, resulting in a high enantiomeric excess of the desired product. The ester is then hydrolyzed to yield the final enantioenriched α-hydroxy acid.

Table 4: Examples of Metal-Catalyzed Systems for Asymmetric Hydrogenation

MetalChiral LigandSubstrate TypeTypical Performance (ee)
Ruthenium (Ru)BINAPα-Keto Esters>95%
Rhodium (Rh)DuPhosα-Keto Esters>98%
Iridium (Ir)F-BINAPHANEα-Keto EstersUp to 99%
Manganese (Mn)Chiral PNNP Ligandsβ-Keto SulfonesUp to 97% rsc.org

Diastereoselective Synthetic Control in the Formation of the Stereocenter

The synthesis of this compound, a derivative of mandelic acid, involves the creation of a chiral center at the carbon atom bearing the hydroxyl and carboxyl groups. Achieving control over the three-dimensional arrangement of this stereocenter is crucial, particularly when other chiral centers are present in the starting materials or target molecule, a process known as diastereoselective synthesis. While specific studies detailing diastereoselective routes to this compound are not extensively documented, the principles are well-established in the synthesis of analogous chiral α-hydroxy acids.

The primary strategy for inducing diastereoselectivity is the use of a chiral auxiliary. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the synthetic route to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed and can often be recovered for reuse. nih.govdovepress.com

Commonly employed chiral auxiliaries for controlling stereocenters in reactions analogous to the synthesis of α-hydroxy acids include oxazolidinones (popularized by Evans), pseudoephedrine, and camphorsultam. nih.govresearchgate.net The general process involves:

Attachment: The prochiral precursor, such as (2,3,4-trifluorophenyl)glyoxylic acid, is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: The key bond-forming reaction, typically a nucleophilic addition or reduction of the ketone, is performed. The steric bulk and electronic properties of the chiral auxiliary block one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thereby creating one diastereomer in excess.

Removal: The chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched α-hydroxy acid product.

The effectiveness of this approach is measured by the diastereomeric excess (d.e.), which quantifies the preference for one diastereomer over the other. High diastereoselectivity is often achievable with well-chosen auxiliaries and optimized reaction conditions.

Table 1: Illustrative Comparison of Chiral Auxiliaries in Asymmetric Synthesis This table presents typical performance data for common chiral auxiliaries in reactions on analogous substrates, as specific data for this compound is not available.

Chiral Auxiliary Typical Reaction Type Achievable Diastereomeric Excess (d.e.)
Evans' Oxazolidinones Aldol Reactions, Alkylations >95%
Pseudoephedrine α-Alkylation of Carboxylic Acids >90%
Camphorsultam Diels-Alder Reactions, Aldol Reactions >98%

Novel and Emerging Synthetic Techniques

Recent advances in synthetic methodology have emphasized the development of more sustainable and efficient processes. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov

Green Chemistry Approaches to the Synthesis of this compound

While specific green chemistry protocols for the industrial production of this compound are not detailed in available literature, several emerging techniques are highly applicable to this class of compounds. researchgate.net These methods represent a significant improvement over classical syntheses, which can involve toxic reagents and generate substantial waste. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically 20-100 kHz) to accelerate chemical reactions. nih.gov The process works through acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the reaction liquid. This collapse generates localized hot spots of extreme temperature and pressure, leading to enhanced reaction rates and often higher yields. nih.gov

This technique is advantageous as it can often reduce reaction times from hours to minutes and improve the efficiency of mass transfer. nih.gov For the synthesis of this compound, ultrasound could potentially be applied to steps such as the hydrolysis of a nitrile or ester precursor, accelerating the conversion under milder conditions than conventional heating.

Microwave-assisted synthesis employs microwave radiation to heat reactions directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwaves interact directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. semanticscholar.org This can dramatically shorten reaction times, increase product yields, and enhance product purity. nih.gov

Microwave-promoted reactions are often conducted in sealed vessels, allowing for temperatures to exceed the normal boiling point of the solvent, further accelerating the reaction. mdpi.com This approach could be applied to various steps in the synthesis of the target molecule, potentially enabling rapid, one-pot procedures that are both time and energy-efficient. semanticscholar.org

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, or solid-state reactions, minimize waste and environmental impact. jocpr.com These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or by melting one of the reactants. The use of microwave or ultrasound irradiation can be combined with solvent-free conditions to further promote the reaction. farmaciajournal.com For a molecule like this compound, a key transformation like a condensation or rearrangement step could potentially be adapted to solvent-free conditions, especially with an appropriate non-volatile, recyclable catalyst. jocpr.com

Table 2: Conceptual Comparison of Conventional vs. Green Synthetic Techniques This table illustrates the potential advantages of applying green chemistry principles to a synthetic step, such as precursor hydrolysis.

Parameter Conventional Method Ultrasound-Assisted Microwave-Promoted Solvent-Free
Energy Source Oil Bath / Heating Mantle Ultrasonic Transducer Magnetron Oven / Mechanical Grinding
Reaction Time Hours to Days Minutes to Hours Minutes Minutes to Hours
Solvent Usage High Reduced / Same Reduced / Same None / Minimal
Waste Generation Moderate to High Low to Moderate Low to Moderate Very Low

| Efficiency | Variable | Often Higher Yields | Often Higher Yields | High (High Atom Economy) |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis. nih.gov Instead of building a molecule from scratch with the desired functionality, LSF introduces or modifies a functional group on an already assembled molecular scaffold. This allows for the rapid generation of analogues for structure-activity relationship studies.

While no specific methods have been reported for the late-stage introduction of the entire this compound moiety, the principles of LSF could be applied to introduce its key components onto a target molecule. For example, a precursor molecule containing a (2,3,4-trifluorophenyl) group could undergo late-stage C-H oxidation or hydroxylation to install the α-hydroxy acid functionality. nih.gov However, achieving site-selectivity for such transformations on a complex molecule remains a significant synthetic challenge. nih.gov

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow chemistry, represents a paradigm shift from traditional batch processing in chemical synthesis. neuroquantology.com This technology involves the continuous passage of reactants through a reactor, offering significant advantages such as superior heat and mass transfer, enhanced safety profiles, and improved scalability and reproducibility. neuroquantology.comresearchgate.net For the synthesis of complex molecules and active pharmaceutical ingredients (APIs), flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. neuroquantology.comthieme-connect.de

While specific literature detailing the synthesis of this compound via flow chemistry is not extensively published, the principles of this technology are highly applicable. The synthesis of fluorinated aromatic compounds can involve hazardous reagents or intermediates, making flow chemistry an attractive option for ensuring safer handling and control. nih.gov Reactions such as halogenations and Grignard reactions, which could be potential steps in a synthetic route to the target molecule, benefit from the enhanced safety and efficiency of continuous-flow systems. nih.govamt.uk

The modular nature of flow chemistry setups facilitates the integration of multiple synthetic steps into a single, continuous stream, which can streamline the production process from intermediates to the final API. nih.govresearchgate.net This approach minimizes manual handling and the isolation of intermediates, reducing potential for contamination and loss of material. nih.gov

Below is a conceptual table outlining key parameters that would be optimized in a hypothetical flow chemistry process for a crucial synthetic step.

ParameterRange of InvestigationObjectiveRationale
Temperature-20 °C to 150 °CMaximize conversion, minimize byproduct formationPrecise temperature control prevents thermal decomposition and side reactions.
Residence Time30 seconds to 30 minutesEnsure complete reactionControlled by reactor volume and flow rate; optimized to match reaction kinetics.
Reagent Stoichiometry1.0 to 2.5 equivalentsAchieve high yield without excess reagent wastePumps allow for precise molar ratio control, which is crucial for selectivity.
Pressure1 to 20 barPrevent solvent boiling, enhance gas solubilityBack-pressure regulators allow reactions to be run above the solvent's boiling point.

Chiral Resolution Techniques for this compound Enantiomers

As this compound possesses a chiral center, it exists as a pair of enantiomers. In pharmaceutical applications, it is often essential to isolate a single enantiomer, as different enantiomers can have distinct biological activities. nih.gov Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org

Classical Resolution Methods

The most prevalent classical method for resolving a racemic acid involves its conversion into a mixture of diastereomers. libretexts.org This is achieved by reacting the racemic acid with an enantiomerically pure chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, melting point, and crystal structure. wikipedia.orgresearchgate.net These differences allow for their separation by conventional techniques, most commonly fractional crystallization. wikipedia.org

Chromatographic Separation Techniques for Enantiomers

Chromatographic methods offer a powerful and widely used alternative for enantioseparation. nih.govmdpi.com In this approach, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). mdpi.com The CSP interacts differently with each enantiomer based on stereochemistry, leading to different retention times and, consequently, their separation.

High-performance liquid chromatography (HPLC) is a primary technique used for this purpose. nih.gov Another effective method is supercritical fluid chromatography (SFC), which can be particularly advantageous for preparative-scale separations due to its speed and the use of more environmentally benign mobile phases. unchainedlabs.com The selection of the appropriate CSP is critical and is often based on the functional groups present in the molecule to be resolved. For hydroxy acids, CSPs based on macrocyclic glycopeptides like vancomycin (B549263) and teicoplanin have proven effective. nih.gov

TechniqueChiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Application
Chiral HPLCMacrocyclic Glycopeptides (e.g., Vancomycin)Multiple chiral recognition mechanisms including hydrogen bonding, and inclusion complexation. nih.govAnalytical and preparative separation of polar and ionizable compounds, including amino acids and carboxylic acids. nih.gov
Chiral HPLCPolysaccharide Derivatives (e.g., Cellulose (B213188), Amylose)Formation of transient diastereomeric complexes via hydrogen bonds and dipole-dipole interactions.Broad applicability for a wide range of chiral compounds.
Chiral SFCPirkle-type (e.g., (R,R)-Whelk-O 1)π-π interactions, hydrogen bonding, and steric repulsion.High-throughput screening and preparative-scale resolution.
Chiral GCCyclodextrin (B1172386) DerivativesHost-guest inclusion complexation.Separation of volatile chiral compounds. documentsdelivered.com

Diastereomeric Salt Formation for Chiral Separation

This technique is a specific and highly effective application of classical resolution for acidic and basic compounds. The process involves reacting the racemic this compound with a stoichiometric amount of a single enantiomer of a chiral resolving agent, typically a chiral amine or amino alcohol. researchgate.netunchainedlabs.com This reaction forms a pair of diastereomeric salts.

The success of this method hinges on the difference in solubility between the two diastereomeric salts in a given solvent system. unchainedlabs.com One salt will be less soluble and will preferentially crystallize out of the solution, allowing it to be isolated by filtration. The other, more soluble salt remains in the mother liquor. nii.ac.jp After separation, the desired enantiomer is recovered by treating the isolated salt with an acid to break the salt and liberate the free enantiomeric acid. libretexts.org

A comprehensive screening of various chiral resolving agents and solvents is typically necessary to identify the optimal conditions for efficient separation. researchgate.netunchainedlabs.com The choice of solvent is particularly critical, as it can dramatically influence the solubility and crystal packing of the diastereomeric salts. nih.gov

Chiral Resolving Agent ClassExample Resolving AgentsCommonly Screened SolventsRationale for Selection
Chiral Amino Alcohols(1R,2S)-(-)-2-Amino-1,2-diphenylethanol (ADPE), trans-1-Amino-2-indanol. unchainedlabs.comnih.govAlcohols (Methanol, Ethanol, Isopropanol), Ethers (MTBE, THF), Esters (Ethyl Acetate). nih.govunchainedlabs.comForms strong hydrogen bonds with the carboxylic acid, leading to well-defined crystalline salts.
AlkaloidsCinchonidine, Brucine, Quinine. wikipedia.orgnii.ac.jpKetones (Acetone, MIBK), Acetonitrile, Water/Alcohol mixtures. unchainedlabs.comRigid structures provide effective chiral recognition and often yield highly crystalline salts.
Chiral Amines(R)-1-Phenylethylamine. libretexts.orgToluene, Heptane, Dichloromethane.Readily available and cost-effective for large-scale resolutions.

Reaction Mechanisms and Mechanistic Investigations Pertaining to 2 Hydroxy 2 2,3,4 Trifluorophenyl Acetic Acid

Mechanistic Pathways of Formation of the Alpha-Hydroxy Acid Structure

The formation of the alpha-hydroxy acid moiety in 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid can be conceptualized through several established synthetic routes for alpha-hydroxy acids. wikipedia.org While specific mechanistic studies on this particular trifluorinated compound are not extensively detailed in the available literature, plausible pathways can be inferred from analogous transformations.

One common method for the synthesis of alpha-hydroxy acids is the hydrolysis of an alpha-halo acid. wikipedia.org In the context of the title compound, this would involve a precursor such as 2-bromo-2-(2,3,4-trifluorophenyl)acetic acid. The mechanism of this transformation typically proceeds via a nucleophilic substitution reaction where a hydroxide (B78521) ion displaces the bromide ion. The reaction can follow either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the stability of the carbocation intermediate. Given the electron-withdrawing nature of the trifluorophenyl group, an S(_N)1 pathway involving a carbocation at the alpha-position would be destabilized, suggesting that an S(_N)2 mechanism is more likely.

Another viable pathway is the nucleophilic addition of a cyanide ion to the corresponding aldehyde, 2,3,4-trifluorobenzaldehyde (B65282), to form a cyanohydrin. This is then followed by acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. The initial step involves the attack of the nucleophilic cyanide on the electrophilic carbonyl carbon of the aldehyde. The subsequent hydrolysis of the cyanohydrin proceeds through protonation of the nitrogen atom, followed by nucleophilic attack of water and tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid.

A summary of potential synthetic precursors and their corresponding reaction types for the formation of the alpha-hydroxy acid structure is presented in the table below.

Precursor CompoundReagentsReaction Type
2,3,4-TrifluorobenzaldehydeNaCN, then H₃O⁺Cyanohydrin formation and hydrolysis
2-Bromo-2-(2,3,4-trifluorophenyl)acetic acidH₂O, BaseNucleophilic substitution
Methyl 2-oxo-2-(2,3,4-trifluorophenyl)acetateNaBH₄, then H₃O⁺Reduction of α-keto ester

Role of Lewis Acid Catalysis in Transformations Involving this compound

Lewis acids play a pivotal role in a myriad of organic transformations by activating electrophiles and facilitating bond formation and cleavage. In reactions involving this compound and its derivatives, Lewis acids can be employed to promote various transformations. For instance, in the Friedel-Crafts type reactions, a Lewis acid could coordinate to the carbonyl oxygen of a related keto-acid, thereby increasing its electrophilicity and facilitating attack by an aromatic nucleophile. researchgate.net

Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) are known to mediate the generation of vinyl cation intermediates from related N-fluoroalkylated 1,2,3-triazoles, which can then undergo cyclization reactions. nih.gov While not directly involving the title compound, this illustrates the potential of Lewis acids to facilitate complex transformations in fluorinated systems.

In the context of transformations of the alpha-hydroxy acid itself, a Lewis acid could be utilized to activate the hydroxyl group, making it a better leaving group in substitution or elimination reactions. For example, in the presence of a strong Lewis acid, the hydroxyl group could be protonated or coordinated to the Lewis acid, facilitating its departure as a water molecule and the formation of a carbocationic intermediate. The fate of this intermediate would then depend on the specific reaction conditions and the nucleophiles present.

The table below summarizes the potential roles of Lewis acids in transformations involving the title compound and its precursors.

TransformationRole of Lewis AcidExample Lewis Acid
Friedel-Crafts AcylationActivation of acylating agentAlCl₃
Glycosylation ReactionsActivation of glycosyl donorTMSOTf, BF₃·Et₂O nih.gov
Ring-opening of BicyclobutanesActivation of the strained ringBi(OTf)₃ rsc.org
Fluorination ReactionsActivation of fluorinating agentCa(NTf₂)₂ organic-chemistry.org

Proposed Radical Intermediates in Reactions Involving the Trifluorophenyl Moiety

The presence of the polyfluorinated aromatic ring in this compound suggests the possibility of radical-mediated reactions. Polyfluoroarenes are known to participate in radical reactions, and the trifluorophenyl moiety can influence the stability and reactivity of radical intermediates. rsc.org Radical reactions often proceed through initiation, propagation, and termination steps. researchgate.net

In the synthesis of related trifluoromethyl-containing compounds, radical intermediates have been proposed. For example, the trifluoromethylation of organic compounds can proceed through the generation of trifluoromethyl radicals (•CF₃). montclair.edu Similarly, reactions involving the trifluorophenyl group could proceed via the formation of a 2,3,4-trifluorophenyl radical. Such a radical could be generated through various methods, including photoredox catalysis. rsc.org

Once formed, a trifluorophenyl radical could participate in a variety of reactions, such as addition to double bonds or aromatic substitution. The high electronegativity of the fluorine atoms can influence the electrophilicity or nucleophilicity of the radical, thereby affecting its reactivity profile. The study of phenyl radical reactions with unsaturated hydrocarbons provides a model for understanding how these species might behave. nih.gov

The following table outlines potential radical intermediates and their likely involvement in reactions related to the trifluorophenyl moiety.

Radical IntermediatePotential Formation MethodSubsequent Reaction
2,3,4-Trifluorophenyl radicalHomolytic cleavage of a C-X bond (X = halogen)Addition to an alkene
Trifluoromethyl radicalFrom a trifluoromethyl source (e.g., CF₃I)Addition to an aromatic ring
Radical anion of a trifluorophenyl derivativeSingle electron transfer (SET)Fragmentation or further reaction

Stereochemical Implications of Reaction Mechanisms (e.g., Anti Addition, Stereospecificity)

The alpha-carbon of this compound is a stereocenter, meaning that the compound can exist as a pair of enantiomers. The stereochemical outcome of reactions forming this stereocenter is highly dependent on the reaction mechanism.

For instance, if the alpha-hydroxy acid is formed via a nucleophilic substitution reaction, the stereochemistry will be determined by whether the reaction proceeds through an S(_N)1 or S(_N)2 pathway. An S(_N)1 reaction, which involves a planar carbocation intermediate, would lead to a racemic mixture of both enantiomers. In contrast, a stereospecific S(_N)2 reaction would result in an inversion of configuration at the stereocenter if a chiral, non-racemic starting material is used.

In the case of the reduction of a prochiral alpha-keto acid precursor, such as 2-oxo-2-(2,3,4-trifluorophenyl)acetic acid, the use of a chiral reducing agent can lead to the stereoselective formation of one enantiomer over the other. The stereochemical control in such reactions is often rationalized by models such as Cram's rule or the Felkin-Anh model, which predict the direction of nucleophilic attack on the carbonyl group.

The stereoselectivity of glycosylation reactions catalyzed by Lewis acids is also highly dependent on the reaction pathway, with S(_N)1 pathways often leading to different stereochemical outcomes than S(_N)2 pathways. nih.gov The ability to control the relative stereochemistry in related chroman structures has been demonstrated by the choice of reducing agent, which influences the conformation of an intermediate oxocarbenium ion. nih.gov

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, providing insights into transition state structures, reaction intermediates, and energetic profiles that are often difficult to obtain experimentally. researchgate.net Density Functional Theory (DFT) is a commonly employed method for these studies.

For the reactions involving this compound, computational methods could be used to:

Determine the most likely reaction pathway: By calculating the activation energies for different proposed mechanisms (e.g., S(_N)1 vs. S(_N)2), the most energetically favorable route can be identified.

Characterize transition states and intermediates: The geometries and electronic structures of transient species can be modeled, providing a deeper understanding of the reaction progress.

Explain stereoselectivity: The origins of stereochemical control can be investigated by modeling the transition states leading to different stereoisomers and comparing their relative energies.

Investigate the role of catalysts: The interaction of Lewis acids with substrates and intermediates can be modeled to understand how they lower the activation energy of a reaction.

The table below illustrates how computational chemistry can be applied to investigate the reaction mechanisms discussed.

Mechanistic QuestionComputational ApproachInformation Gained
S(_N)1 vs. S(_N)2 pathway for hydrolysisCalculate energies of carbocation intermediate and S(_N)2 transition stateDetermination of the more favorable pathway
Role of Lewis acid in catalysisModel the Lewis acid-substrate complex and transition statesUnderstanding of catalytic effect and reaction acceleration
Stability of radical intermediatesCalculate the bond dissociation energies and spin densitiesAssessment of the feasibility of radical pathways
Origin of stereoselectivityModel the transition states leading to different stereoisomersRationalization of observed stereochemical outcomes

Derivatization and Functionalization of 2 Hydroxy 2 2,3,4 Trifluorophenyl Acetic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation to yield a diverse array of functionalized molecules.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, most notably the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comgoogle.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester, resulting in high yields. google.com For substrates sensitive to strong acids, milder methods involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.

Amidation: The formation of amides from 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid can be accomplished by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are effective for this purpose. nih.gov The reaction proceeds by forming an activated intermediate that is then susceptible to nucleophilic attack by the amine. nih.gov Alternative methods for direct amidation under mild conditions have also been developed, which could be applicable. researchgate.netresearchgate.net

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents and Conditions Product Type
Esterification Alcohol, H₂SO₄ (catalyst), Heat Ester
Amidation Amine, DCC, Organic Solvent Amide

Modification of the Hydroxyl Group (e.g., Etherification, Acylation)

The secondary hydroxyl group on the α-carbon offers another valuable site for structural modification through reactions such as etherification and acylation.

Etherification: The synthesis of ethers from the hydroxyl group can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Acylation: The hydroxyl group can be readily acylated to form esters using acylating agents such as acid chlorides or anhydrides in the presence of a base. Trifluoromethanesulfonic acid has also been shown to be an effective catalyst for acylation reactions. mdpi.com This reaction is typically high-yielding and can be used to introduce a wide variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Table 2: Modification of the Hydroxyl Group

Reaction Type Reagents and Conditions Product Type
Etherification Base (e.g., NaH), Alkyl Halide, Solvent Ether
Acylation Acid Chloride or Anhydride (B1165640), Base (e.g., Pyridine) Ester

Aromatic Functionalization of the Trifluorophenyl Ring (e.g., Halogenation, Nitration, Sulfonation)

The trifluorophenyl ring, while generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms, can still undergo functionalization under specific conditions. The directing effects of the existing fluorine atoms and the acetic acid side chain will influence the regioselectivity of these reactions.

Halogenation: Further halogenation of the trifluorophenyl ring would likely require harsh conditions and the use of a Lewis acid catalyst. The position of substitution would be directed by the combined electronic effects of the three fluorine atoms and the side chain.

Nitration: Nitration of highly fluorinated aromatic compounds can be challenging. However, methods for the regioselective nitration of other complex aromatic systems, such as protected tryptophan derivatives, have been developed using nitric acid in solvents like acetic anhydride or trifluoroacetic acid, which could potentially be adapted. nih.gov The choice of solvent has been shown to influence the position of nitration. nih.gov

Sulfonation: The introduction of a sulfonic acid group onto the aromatic ring is typically achieved by treating the substrate with a sulfonating agent like sulfur trioxide. wikipedia.org This reaction is an electrophilic aromatic substitution. wikipedia.org For polyfluorinated compounds, the reaction conditions would need to be carefully optimized to achieve the desired sulfonation.

Table 3: Aromatic Functionalization Strategies

Reaction Type Reagents and Conditions Potential Product
Halogenation Halogen, Lewis Acid Halogenated Phenyl Ring
Nitration HNO₃, Acetic Anhydride or Trifluoroacetic Acid Nitrated Phenyl Ring
Sulfonation SO₃, H₂SO₄ Sulfonated Phenyl Ring

Synthesis of Cyclic Derivatives and Heterocyclic Scaffolds Containing this compound Moiety

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various cyclic structures, including lactones and oxazolidinones.

Lactonization: Intramolecular esterification of the hydroxyl and carboxylic acid groups can lead to the formation of a lactone, a cyclic ester. This cyclization can be promoted by acid catalysis, often with the removal of water to drive the reaction to completion. masterorganicchemistry.com The formation of five- or six-membered lactone rings is generally favored. The synthesis of lactones from hydroxy acids is a well-established transformation in organic chemistry. sci-hub.se

Synthesis of Oxazolidinones: Oxazolidinones are an important class of heterocyclic compounds with significant biological activity. The synthesis of oxazolidinones can be achieved through the reaction of β-amino alcohols with phosgene (B1210022) or its equivalents. wikipedia.org By first converting the carboxylic acid of this compound to an amide and then reducing the amide to an amine, a suitable precursor for oxazolidinone synthesis could be generated. Subsequent cyclization would yield the desired heterocyclic scaffold. Various methods for the synthesis of oxazolidinones have been reported. nih.govorganic-chemistry.org

Table 4: Synthesis of Cyclic Derivatives

Derivative Type Synthetic Approach Key Intermediate
Lactone Intramolecular Esterification The parent molecule
Oxazolidinone Amidation, Reduction, Cyclization β-amino alcohol derivative

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 2 2,3,4 Trifluorophenyl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid. The presence of protons, carbons, and fluorine nuclei allows for a suite of one- and two-dimensional experiments that together map the molecule's atomic connectivity and chemical environment.

The proton NMR spectrum provides critical information about the number and types of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons, the methine proton, the hydroxyl proton, and the carboxylic acid proton.

The two protons on the trifluorophenyl ring (H-5 and H-6) are chemically distinct and are expected to couple to each other (ortho-coupling, ³JHH) and to the neighboring fluorine atoms (³JHF, ⁴JHF, and ⁵JHF). This results in complex multiplet patterns in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The methine proton (α-H), directly attached to the hydroxyl-bearing carbon, is anticipated to appear as a singlet around δ 5.2 ppm, though potential long-range coupling to fluorine atoms could introduce additional complexity. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are exchangeable and typically appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
-COOH 10.0 - 13.0 Broad Singlet N/A
Ar-H (2H) 7.0 - 7.5 Multiplet JHH, JHF
α-CH ~5.2 Singlet / Multiplet JHF (possible)

Note: Data are predicted based on analogous structures and general NMR principles.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift influenced by its local electronic environment.

The carboxylic acid carbon (-COOH) is expected to resonate significantly downfield, typically in the δ 170-175 ppm range. The benzylic, hydroxyl-substituted carbon (α-C) would likely appear around δ 70-75 ppm. The six carbons of the trifluorophenyl ring will present a complex pattern. The three fluorine-bearing carbons (C-2, C-3, C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as distinct doublets. These carbons will also show smaller two- and three-bond couplings to other fluorine atoms. The non-fluorinated aromatic carbons (C-1, C-5, C-6) will also display smaller couplings to the nearby fluorine atoms, providing further structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts and Key Couplings

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to F-coupling) Coupling Constant (¹JCF, Hz)
-COOH 170 - 175 Singlet / Multiplet N/A
Ar-C1 125 - 135 Multiplet -
Ar-C2 140 - 150 Doublet of Multiplets ~240-260
Ar-C3 140 - 150 Doublet of Multiplets ~240-260
Ar-C4 140 - 150 Doublet of Multiplets ~240-260
Ar-C5 115 - 125 Multiplet -
Ar-C6 120 - 130 Multiplet -

Note: Data are predicted based on analogous structures and general NMR principles.

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. nih.gov Since the three fluorine atoms on the phenyl ring are in chemically non-equivalent positions (F-2, F-3, and F-4), they are expected to produce three distinct signals. colorado.edu The chemical shifts in ¹⁹F NMR are spread over a wide range, minimizing signal overlap. nih.gov

Each fluorine signal will be split by its neighboring fluorine atoms (ortho ³JFF and meta ⁴JFF couplings) and by nearby protons (³JHF, ⁴JHF, ⁵JHF), resulting in complex multiplets for each fluorine nucleus. Analysis of these coupling patterns is fundamental for the definitive assignment of each fluorine atom to its specific position on the aromatic ring.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key cross-peak would be observed between the H-5 and H-6 aromatic protons, confirming their adjacent positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would show correlations between the methine proton (α-H) and the α-carbon, as well as between the aromatic protons (H-5, H-6) and their respective carbons (C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. mdpi.com Key HMBC correlations would include:

The methine proton (α-H) to the carboxylic carbon (-COOH) and to the aromatic carbons C-1, C-2, and C-6.

The aromatic protons (H-5, H-6) to neighboring carbons within the ring. These correlations are vital for connecting the phenylacetic acid backbone and confirming the substitution pattern.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry provides information about the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, creating a characteristic "fingerprint" for a molecule. The fragmentation of this compound is expected to proceed through several predictable pathways common to α-hydroxy acids and aromatic compounds. libretexts.orgnist.gov

The initial step is the formation of a molecular ion (M⁺•). Key fragmentation events would likely include:

Loss of a carboxyl group: Cleavage of the Cα-C(OOH) bond results in the loss of a •COOH radical (45 Da), a common fragmentation for carboxylic acids. libretexts.org

Decarboxylation: The loss of a neutral CO₂ molecule (44 Da) can occur, often preceded by rearrangement.

α-Cleavage: The most favorable cleavage is often adjacent to the oxygen atom and the aromatic ring. Scission of the bond between the α-carbon and the phenyl ring can lead to the formation of a [C₆H₂F₃]⁺ ion. Another significant α-cleavage can result in the formation of a trifluorobenzoyl cation [C₇H₂F₃O]⁺ through the loss of the •CH(OH)COOH fragment.

Loss of Formic Acid: A rearrangement followed by the elimination of a neutral formic acid molecule (HCOOH, 46 Da) is a characteristic pathway for α-hydroxy acids. nist.gov

Table 3: Predicted Key Fragments in the EI Mass Spectrum

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
218 [C₈H₅F₃O₃]⁺• Molecular Ion (M⁺•)
200 [C₈H₄F₃O₂]⁺• [M - H₂O]⁺•
173 [C₇H₄F₃O]⁺ [M - •COOH]⁺
163 [C₇H₂F₃O]⁺ Trifluorobenzoyl cation

Note: Fragmentation data is predicted based on fragmentation rules and analysis of analogous structures like mandelic acid. nist.gov

Electrospray Ionization (ESI) and Other Soft Ionization Techniques for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique integral to the mass spectrometric analysis of polar molecules like this compound and its derivatives. This method is favored for its ability to generate intact molecular ions from solution with minimal fragmentation, which is crucial for accurate molecular weight determination.

In ESI-MS analysis, the analyte is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, and sprayed through a charged capillary at atmospheric pressure. The high voltage creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, analysis is most effective in the negative ion mode due to the acidic nature of the carboxylic acid group. In this mode, the molecule readily loses a proton (H⁺) to form the deprotonated molecular ion, [M-H]⁻. The high electronegativity of the three fluorine atoms on the phenyl ring enhances the acidity of the carboxylic proton, promoting efficient ionization.

The choice of solvent and pH can significantly influence ionization efficiency. d-nb.info For acidic compounds, adjusting the solvent pH to be slightly basic can enhance the formation of [M-H]⁻ ions. The resulting mass spectrum would be expected to show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the deprotonated molecule. Other soft ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), could also be employed, though ESI is generally preferred for polar, acidic compounds of this nature.

Table 1: Expected Molecular Ions of this compound in ESI-MS

Ionization Mode Adduct/Loss Ion Formula Calculated m/z
Negative [M-H]⁻ C₉H₄F₃O₃⁻ 219.0118
Positive [M+H]⁺ C₉H₆F₃O₃⁺ 221.0267

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting daughter (or product) ions. In an MS/MS experiment, the precursor ion of interest (e.g., the [M-H]⁻ ion of this compound at m/z 219.01) is selectively isolated and then subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions provide a structural fingerprint of the molecule.

For the [M-H]⁻ ion of this compound, characteristic fragmentation pathways can be predicted based on its structure and the behavior of similar compounds. researchgate.netsemanticscholar.org A primary and highly probable fragmentation would be the neutral loss of carbon dioxide (CO₂, 44.00 Da) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids. Another expected fragmentation is the loss of formic acid (HCOOH, 46.01 Da).

The trifluorophenyl group would also influence the fragmentation pattern. Cleavage of the bond between the alpha-carbon and the aromatic ring could lead to fragments characteristic of the substituted phenyl ring. The analysis of these daughter ions allows for the unambiguous confirmation of the compound's identity, especially in complex mixtures. nih.gov

Table 2: Predicted MS/MS Fragmentation of the [M-H]⁻ Ion of this compound (Precursor Ion: m/z 219.01)

Fragment Ion (m/z) Neutral Loss Formula of Lost Neutral Proposed Fragment Structure
175.02 CO₂ CO₂ [C₈H₄F₃O]⁻ (Trifluorophenylmethanolate)
173.00 HCOOH CH₂O₂ [C₈H₂F₃]⁻ (Trifluorobenzyl anion)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of an ion's elemental composition from its exact mass, a capability not possible with low-resolution mass spectrometry. thermofisher.com

For this compound (C₉H₅F₃O₃), the theoretical exact mass of its deprotonated molecular ion [M-H]⁻ is 219.0118 Da. An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, can measure this mass with an accuracy of less than 5 ppm. nih.gov For example, a measured mass of 219.0115 Da would have a mass error of only 1.37 ppm, providing strong evidence for the elemental formula C₉H₄F₃O₃⁻.

This high mass accuracy is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov By providing an unambiguous elemental formula, HRMS serves as a definitive tool for confirming the identity of novel compounds, metabolites, or impurities. cuni.cz

Table 3: Theoretical Exact Mass Data for this compound

Molecular Formula Ion Type Theoretical Exact Mass (Da)
C₉H₅F₃O₃ [M-H]⁻ 219.0118
C₉H₅F₃O₃ [M+H]⁺ 221.0267

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

The analysis would reveal the conformation of the molecule, including the relative orientation of the carboxylic acid, hydroxyl, and trifluorophenyl groups. A key feature of interest would be the intramolecular and intermolecular interactions, particularly hydrogen bonding. The hydroxyl and carboxylic acid groups are strong hydrogen bond donors and acceptors, and their interactions would dictate the crystal packing arrangement. For example, carboxylic acids often form dimeric structures in the solid state through hydrogen bonds between their carboxyl groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. americanpharmaceuticalreview.comeag.com These two techniques are complementary and provide a comprehensive vibrational profile of the compound. thermofisher.com

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its distinct functional groups. mdpi.com

O-H Stretching: A very broad band would be expected in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group. The O-H stretch of the alpha-hydroxyl group would likely appear as a sharper band around 3400-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent in the FT-IR spectrum, typically appearing in the range of 1700-1725 cm⁻¹. mdpi.comrjpn.org This vibration also gives rise to a band in the Raman spectrum. mdpi.com

C-F Stretching: The trifluorophenyl group would produce very strong, characteristic C-F stretching bands in the FT-IR spectrum, generally found in the 1100-1350 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region in both FT-IR and Raman spectra. mdpi.com

C-O Stretching: The C-O stretching vibrations of the carboxylic acid and the secondary alcohol would be visible in the 1050-1300 cm⁻¹ range.

Analysis of these vibrational frequencies allows for the confirmation of the molecular structure and can be used to study intermolecular interactions, such as hydrogen bonding. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid O-H stretch (dimer) 2500-3300 (broad) FT-IR
Hydroxyl O-H stretch 3400-3500 FT-IR
Carbonyl C=O stretch 1700-1725 FT-IR, Raman
Aromatic Ring C=C stretch 1450-1600 FT-IR, Raman
Phenyl-Fluoride C-F stretch 1100-1350 FT-IR

Computational and Theoretical Investigations of 2 Hydroxy 2 2,3,4 Trifluorophenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. For 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid, DFT calculations would be used to determine its most stable geometric configuration (i.e., its optimized geometry). This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The total energy calculated through DFT is a key indicator of the molecule's thermodynamic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. For the target compound, an MEP map would illustrate regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms like oxygen and fluorine) and positive potential (associated with hydrogen atoms). These maps are crucial for identifying sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It investigates charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would quantify the stability arising from these interactions, providing deeper insight into the nature of its chemical bonds and intramolecular forces.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of the molecule over time. This includes analyzing its conformational flexibility by simulating the movement of its atoms at a given temperature. MD simulations can also be used to understand how the molecule interacts with solvent molecules or larger biological targets, providing insights into its behavior in different environments and its potential binding mechanisms.

Without published research specifically on This compound , no specific data tables or detailed findings can be presented for these analyses.

Applications and Roles of 2 Hydroxy 2 2,3,4 Trifluorophenyl Acetic Acid in Advanced Organic Synthesis

As a Chiral Building Block in the Synthesis of Complex Molecules

Chiral α-hydroxy acids are valuable synthons for the preparation of a wide array of complex organic molecules. While direct examples of the incorporation of 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid into complex molecules are not extensively documented in publicly available literature, the closely related nitrile derivative, (R)-2-hydroxy-2-(2,3,4-trifluorophenyl)ethanenitrile, serves as a key intermediate in the synthesis of potent P2X7 receptor antagonists. The P2X7 receptor is implicated in inflammatory responses, suggesting the utility of this fluorinated chiral scaffold in the development of therapeutic agents. The synthesis of these antagonists highlights the importance of the trifluorophenyl moiety in achieving desired pharmacological activity.

The fluorinated phenylacetic acid motif is a recurring feature in various biologically active compounds. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, this compound represents a promising, yet underexplored, chiral building block for the synthesis of novel and intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Role as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. These temporary chiral groups are covalently attached to a prochiral substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. While specific studies detailing the use of this compound as a chiral auxiliary are scarce, mandelic acid and its derivatives have a well-established history in this role.

The underlying principle of using a chiral auxiliary is to create a diastereomeric intermediate that allows for facial discrimination during a chemical transformation. The steric and electronic properties of the auxiliary guide the approach of reagents, leading to the preferential formation of one diastereomer. The trifluorophenyl group in this compound would be expected to exert significant steric and electronic influence, potentially leading to high levels of stereocontrol in asymmetric reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Further research is warranted to explore the efficacy of this compound as a recoverable and effective chiral auxiliary.

Utilization in the Synthesis of Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that promotes the enantioselective transformation of a substrate. α-Hydroxy acids and their derivatives are versatile precursors for the synthesis of a variety of chiral ligands.

Although direct synthesis of ligands from this compound is not prominently reported, the structural motif lends itself to the creation of bidentate or multidentate ligands. The carboxylate and hydroxyl groups can be functionalized to introduce coordinating atoms such as nitrogen or phosphorus. The trifluorophenyl group can play a crucial role in tuning the electronic properties and steric bulk of the resulting ligand, which in turn influences the activity and selectivity of the metal catalyst. The synthesis of ligands from readily available chiral α-hydroxy acids is a common strategy, and this compound provides a unique opportunity to explore the impact of fluorine substitution on catalytic performance.

Precursor in Medicinal Chemistry Scaffolds (excluding clinical data)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. tandfonline.comnih.govresearchgate.net The trifluorophenyl group is a common motif in many pharmaceuticals due to its ability to increase metabolic stability, improve binding affinity to target proteins, and enhance bioavailability. tandfonline.comnih.gov

While specific examples of medicinal scaffolds derived directly from this compound are not readily found in the literature, its structural features make it an attractive starting material. The combination of a chiral center, a carboxylic acid, a hydroxyl group, and a trifluorinated aromatic ring provides a versatile platform for the synthesis of diverse molecular scaffolds. For instance, the closely related (R)-2-hydroxy-2-(2,3,4-trifluorophenyl)ethanenitrile is a key precursor for P2X7 receptor antagonists, which are being investigated for the treatment of chronic pain and inflammatory diseases. nih.govnih.govacs.org This highlights the potential of the 2-hydroxy-2-(2,3,4-trifluorophenyl) scaffold in the design of new therapeutic agents.

Involvement in the Synthesis of Metal Complexes

α-Hydroxycarboxylic acids are excellent ligands for a variety of metal ions due to the presence of both a carboxylate and a hydroxyl group, which can act as coordination sites. The coordination chemistry of these ligands with transition metals and lanthanides has been extensively studied.

Coordination Modes and Ligand Properties

In its deprotonated form, 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate can coordinate to metal ions in several ways. The most common modes involve chelation through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom, forming a stable five-membered ring. Bridging coordination, where the carboxylate group binds to two different metal centers, is also frequently observed, leading to the formation of polynuclear complexes or coordination polymers.

The trifluorophenyl group is expected to influence the ligand properties by withdrawing electron density from the coordinating atoms, which could affect the strength of the metal-ligand bonds. Studies on lanthanide complexes with fluorinated mandelic acid derivatives have shown that the nature and position of the halogen substituents can influence the coordination environment and the resulting structure of the complex. For instance, in a study of a europium(III) complex with the analogous 2-hydroxy-2-(pentafluorophenyl)acetic acid, the ligand was found to coordinate to the metal center, influencing the photophysical properties of the complex.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate can be monitored and characterized by various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show characteristic absorption bands for the O-H stretch of the carboxylic acid and the hydroxyl group, as well as the C=O stretch of the carboxyl group. Upon coordination to a metal ion, the C=O stretching frequency typically shifts to a lower wavenumber, providing evidence of coordination. The disappearance or significant broadening of the O-H bands also indicates deprotonation and involvement in bonding. New bands in the low-frequency region can often be assigned to metal-oxygen stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide valuable information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can indicate the binding mode. ¹⁹F NMR is particularly useful for probing the environment of the trifluorophenyl group. For paramagnetic metal complexes, the NMR signals may be significantly shifted and broadened.

Luminescence Spectroscopy: Lanthanide complexes, particularly those of europium(III) and terbium(III), are known for their characteristic luminescence properties. The organic ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths. The emission spectrum of a europium(III) complex, for example, typically shows sharp peaks corresponding to the ⁵D₀ → ⁷Fₙ transitions. nih.govmdpi.comresearchgate.netnih.govrsc.org The intensity and splitting of these peaks are sensitive to the coordination environment of the Eu³⁺ ion, providing insights into the symmetry of the complex. Studies on europium complexes with related fluorinated ligands have demonstrated efficient energy transfer and characteristic red emission.

Below is a hypothetical data table illustrating the kind of spectroscopic data that might be expected for a metal complex of this compound, based on literature for similar compounds.

Spectroscopic TechniqueFree Ligand (Hypothetical Data)Metal Complex (Hypothetical Data)Interpretation
IR (cm⁻¹) ν(C=O): ~1720, ν(O-H): ~3400 (broad)ν(C=O): ~1600, ν(O-H): absent or broadCoordination of carboxylate, deprotonation of hydroxyl
¹H NMR (ppm) δ ~7.0-7.5 (m, Ar-H), δ ~5.2 (s, CH)Shifted and/or broadened signalsLigand coordination to metal
¹⁹F NMR (ppm) Signals corresponding to F atoms on the ringShifted signalsChange in electronic environment upon coordination
Eu(III) Luminescence Not applicableEmission peaks at ~590, ~615, ~650, ~690 nmCharacteristic ⁵D₀ → ⁷Fₙ transitions of Eu(III)

Due to the highly specific nature of the query, a comprehensive search of available scientific literature did not yield specific computational studies focused solely on the metal-ligand interactions of this compound. The field of computational chemistry is vast, and while numerous studies exist on metal-ligand interactions with structurally similar compounds, such as mandelic acid and other fluorinated organic molecules, specific research on this particular trifluorophenyl derivative is not publicly available.

Computational studies, often employing methods like Density Functional Theory (DFT), are critical in modern chemistry for predicting and understanding the interactions between metal ions and organic ligands. These studies can elucidate geometric parameters, binding energies, electronic structures, and spectroscopic properties of metal complexes. For a compound like this compound, such research would provide valuable insights into how the trifluorophenyl group's electron-withdrawing nature influences the coordination chemistry of the adjacent carboxylic acid and hydroxyl groups.

However, without specific research to draw upon, any attempt to generate detailed research findings or data tables as requested would be speculative and would not meet the standards of scientific accuracy.

Therefore, this article cannot be generated as per the user's specific instructions for detailed research findings and data tables on the computational studies of metal-ligand interactions of this compound.

Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity

Chiral chromatography is a cornerstone for the separation of enantiomers. phenomenex.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted with chiral stationary phases (CSPs) to resolve racemic mixtures of compounds like 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely used technique for enantiomeric separation. phenomenex.com The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase. For acidic compounds like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective.

Method development for the chiral separation of fluorinated mandelic acid derivatives often involves screening various CSPs and mobile phase compositions. shimadzu.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, along with an acidic additive like trifluoroacetic acid, can significantly influence the retention times and resolution of the enantiomers. nih.gov The separation of positional isomers of trifluorophenylacetic acid has been achieved using both normal- and reversed-phase HPLC. researchgate.net

For instance, a typical method for a structurally related fluorinated aromatic carboxylic acid might utilize a column like a Chiralpak® AD-H with a mobile phase of hexane/isopropanol/trifluoroacetic acid (90:10:0.1, v/v/v) at a flow rate of 1 mL/min. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 264 nm. zodiaclifesciences.com

Interactive Data Table: Illustrative HPLC Chiral Separation Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1)
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Temperature Ambient

Gas Chromatography (GC):

Chiral GC is another powerful technique, particularly for volatile compounds. chromatographyonline.com For non-volatile compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance. sigmaaldrich.com The carboxyl and hydroxyl groups are typically converted to esters and ethers, respectively. sigmaaldrich.com

Cyclodextrin-based CSPs are commonly employed in chiral GC. chromatographyonline.commdpi.com These cyclic oligosaccharides have a chiral cavity that can form inclusion complexes with one enantiomer more strongly than the other, leading to separation. mdpi.com The choice of cyclodextrin (B1172386) derivative (e.g., permethylated β-cyclodextrin) can impact the selectivity of the separation. mdpi.com Systematic studies on mandelic acid derivatives have shown that β-cyclodextrin selectors often provide higher chiral selectivities compared to α- or γ-cyclodextrins. mdpi.com

Advanced NMR Techniques for Enantiomeric Excess Determination (e.g., Chiral Shift Reagents)

NMR spectroscopy offers a valuable alternative to chromatographic methods for determining enantiomeric excess (ee). nih.gov In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.

Chiral Shift Reagents (CSRs):

Chiral shift reagents are paramagnetic lanthanide complexes that can coordinate with the analyte. This interaction forms diastereomeric complexes that have different NMR spectra. google.com For this compound, a europium-based chiral shift reagent such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) could be employed. google.com The addition of the CSR to a solution of the racemic compound in an NMR tube can cause the separation of signals corresponding to the two enantiomers. The enantiomeric excess can then be calculated by integrating the respective signals.

Chiral Derivatizing Agents (CDAs):

Another NMR-based approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each. For an acid like this compound, a chiral amine could be used to form diastereomeric amide salts. Optically active mandelic acid itself has been used as a chiral shift reagent for the determination of enantiomeric excess in cyanohydrins. rsc.org

Capillary Electrophoresis for Enantioseparations

Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral separations. mdpi.com The separation is based on the differential migration of ions in an electric field. For enantiomeric separations, a chiral selector is added to the background electrolyte. mst.edu

For acidic compounds, cyclodextrins are highly effective chiral selectors in CE. mst.edu The negatively charged carboxylate of this compound can interact with the hydrophobic cavity of the cyclodextrin. The subtle differences in the binding affinity between the two enantiomers and the chiral selector lead to different electrophoretic mobilities and, consequently, separation.

Factors such as the type and concentration of the cyclodextrin, the pH of the background electrolyte, and the applied voltage can all be optimized to achieve the desired resolution. mst.edu For instance, a method for a similar compound might use a phosphate (B84403) buffer at a specific pH with a selected cyclodextrin as the chiral selector. mdpi.com

Interactive Data Table: Illustrative Capillary Electrophoresis Parameters

ParameterCondition
Capillary Fused Silica (e.g., 50 µm i.d.)
Background Electrolyte Phosphate buffer with Chiral Selector (e.g., Cyclodextrin)
Voltage 15-25 kV
Detection UV (e.g., 214 nm)
Temperature 25 °C

Future Research Directions and Perspectives

Exploration of New Asymmetric Synthetic Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid, the presence of a stereocenter at the α-carbon makes the development of asymmetric synthetic routes a high-priority research area.

Future investigations should focus on:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, such as those based on transition metals or organocatalysts, for the enantioselective synthesis of (R)- and (S)-2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid. This could involve the asymmetric reduction of a corresponding α-keto acid or the asymmetric hydrocyanation of a trifluorobenzaldehyde derivative followed by hydrolysis.

Enzymatic Resolutions: The use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic mixtures of this compound or its esters. This approach offers the benefits of high enantioselectivity and environmentally benign reaction conditions.

Chiral Pool Synthesis: The utilization of readily available chiral starting materials to synthesize the target molecule in an enantiomerically pure form.

Potential Asymmetric Synthetic Strategy Key Features Anticipated Challenges
Chiral Lewis Acid-Catalyzed Friedel-Crafts ReactionDirect formation of the C-C bond.Catalyst screening and optimization for high enantioselectivity.
Asymmetric Phase-Transfer CatalysisUse of chiral quaternary ammonium (B1175870) salts.Substrate scope and reaction scalability.
Biocatalytic Reduction of a Precursor KetoneHigh enantioselectivity and green conditions.Enzyme stability and availability.

Development of Advanced Catalytic Systems Utilizing this compound Derivatives

The unique electronic properties of the trifluorophenyl group, combined with the coordinating ability of the hydroxyl and carboxyl groups, make derivatives of this compound attractive candidates as ligands in asymmetric catalysis.

Future research in this area could explore:

Chiral Ligand Synthesis: The synthesis of a variety of chiral ligands derived from enantiomerically pure this compound for use in a range of metal-catalyzed asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and oxidations.

Coordination Chemistry: A detailed study of the coordination behavior of these new ligands with various transition metals to understand the structure-activity relationships of the resulting catalysts.

Application in Asymmetric Catalysis: The evaluation of the performance of these novel catalytic systems in benchmark asymmetric reactions to demonstrate their potential for practical applications.

Mechanistic Insights into Novel Transformations

A thorough understanding of the reaction mechanisms is fundamental to the development of new and improved synthetic methodologies. For this compound, mechanistic studies can provide valuable insights into its reactivity and guide the design of new transformations.

Future research should be directed towards:

Kinetic Studies: Performing detailed kinetic analyses of key reactions involving this compound to elucidate the rate-determining steps and the influence of various reaction parameters.

Spectroscopic and Computational Studies: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR) and computational methods to identify and characterize reaction intermediates and transition states.

Isotope Labeling Studies: Employing isotopic labeling experiments to trace the pathways of atoms and functional groups during a reaction, providing unambiguous evidence for proposed mechanisms.

Investigation of New Derivatization Strategies for Enhanced Functionality

The derivatization of this compound at its hydroxyl and carboxyl groups can lead to the generation of a diverse library of new compounds with potentially enhanced or novel functionalities.

Promising avenues for future research include:

Ester and Amide Synthesis: The synthesis of a wide range of esters and amides and their evaluation for potential applications in areas such as medicinal chemistry and materials science.

Protection and Deprotection Strategies: The development of efficient and selective methods for the protection and deprotection of the hydroxyl and carboxyl groups to facilitate multi-step syntheses of more complex molecules.

Functional Group Interconversion: The exploration of reactions to convert the hydroxyl and carboxyl groups into other functional groups, thereby expanding the synthetic utility of the parent molecule.

Derivative Class Potential Functionality Synthetic Approach
EstersProdrugs, liquid crystalsFischer esterification, DCC coupling
AmidesBiologically active compounds, polymersActivated acid methods, direct amidation
EthersModified solubility and lipophilicityWilliamson ether synthesis

Deeper Computational Modeling of Reactivity and Interactions

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules and for studying their interactions with other chemical species. For this compound, computational modeling can accelerate the discovery and development of new applications.

Future computational studies could focus on:

Quantum Chemical Calculations: Employing methods such as Density Functional Theory (DFT) to calculate the geometric and electronic properties of the molecule, predict its reactivity, and model its spectroscopic characteristics.

Molecular Docking and Dynamics: Using molecular docking simulations to predict the binding modes of this compound and its derivatives with biological targets, such as enzymes and receptors. Molecular dynamics simulations can provide insights into the stability and dynamics of these interactions.

QSAR and QSPR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate the structural features of derivatives with their biological activities and physicochemical properties.

Green Chemistry Innovation in its Production and Transformations

The principles of green chemistry are increasingly important in both academic and industrial research. The development of environmentally friendly methods for the synthesis and transformation of this compound is a critical area for future investigation.

Key green chemistry innovations to be explored include:

Catalytic and Biocatalytic Processes: The development of catalytic and biocatalytic methods to replace stoichiometric reagents, thereby reducing waste and improving atom economy.

Use of Greener Solvents: The investigation of alternative, more environmentally benign reaction media, such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: The development of reaction protocols that proceed under milder conditions (e.g., lower temperatures and pressures) to reduce energy consumption. Recent advancements in solid-state mechanochemical protocols for fluorination could provide a more sustainable alternative to traditional solution-based methods. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves asymmetric hydroxylation or chiral resolution. For example, esterification of the precursor (e.g., 2,3,4-trifluorophenylacetic acid) followed by stereoselective hydroxylation using chiral catalysts like Sharpless epoxidation analogs. Purification via preparative HPLC or chiral column chromatography ensures enantiomeric purity (>98%) . Key intermediates should be validated using NMR (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} NMR) to confirm regiochemistry and stereochemistry .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC/UV (C18 column, acetonitrile/water gradient) to assess purity (>99% by area normalization) .
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., [M+H]+^+ at m/z 211.0432) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR resolves trifluorophenyl substitution patterns, while 13C^{13}\text{C} NMR confirms hydroxylation at the α-position .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (≥10 mM stock) and aqueous buffers (pH 7.4). If precipitation occurs, use co-solvents like PEG-400 (<5% v/v) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and oxidizers due to the labile hydroxyl group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes or receptors). Fluorine atoms enhance binding via halogen bonding; validate docking poses with MD simulations .
  • QSAR models : Train models on fluorinated phenylacetic acid derivatives to predict logP, pKa, and IC50_{50} values. Include descriptors like fluorine atom electronegativity and hydroxyl group polarity .

Q. How should researchers address discrepancies in biological assay data across different in vitro models?

  • Methodological Answer :

  • Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. HepG2), incubation times, and metabolite interference (e.g., esterase activity cleaving the acetic acid moiety) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Positive controls : Include structurally similar fluorinated compounds (e.g., 2-fluoro-2-(3-fluoro-4-methylphenyl)acetic acid) to benchmark activity .

Q. What strategies resolve contradictions in reported synthetic yields or regioselectivity?

  • Methodological Answer :

  • Reaction optimization : Screen catalysts (e.g., Pd/C vs. chiral Ru complexes) and solvents (e.g., THF vs. MeCN) to improve yield. For regioselectivity, employ directing groups (e.g., boronic esters) during fluorination .
  • X-ray crystallography : Resolve ambiguous structures of intermediates (e.g., hydroxylated derivatives) to confirm regiochemistry .

Q. How does the hydroxyl group’s stereochemistry influence target binding?

  • Methodological Answer :

  • Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers. Test each enantiomer in binding assays (e.g., SPR or ITC) .
  • Crystallographic studies : Co-crystallize enantiomers with target proteins (e.g., kinases) to visualize hydrogen-bonding differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.